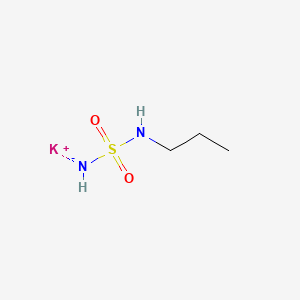
potassium (N-propylsulfamoyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (N-propylsulfamoyl)amide is a chemical compound with the molecular formula C₃H₉KN₂O₂S and a molecular weight of 176.28 g/mol . It is known for its applications in various fields, including pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (N-propylsulfamoyl)amide typically involves the reaction of N-propylsulfamoyl chloride with potassium amide. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium (N-propylsulfamoyl)amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Potassium (N-propylsulfamoyl)amide has been used in a variety of scientific research applications, including:
Pharmaceuticals: It is used as a reagent in the synthesis of antifungal agents, anti-inflammatory agents, and anticonvulsants.
Material Science: It is used in the synthesis of various polymers and other materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of potassium (N-propylsulfamoyl)amide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor in various biochemical pathways, affecting the activity of enzymes and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium (N-propylsulfamoyl)amide include:
- Potassium (N-methylsulfamoyl)amide
- Potassium (N-ethylsulfamoyl)amide
- Potassium (N-butylsulfamoyl)amide
Uniqueness
This compound is unique due to its specific alkyl chain length, which affects its reactivity and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1393813-41-6 |
|---|---|
Molecular Formula |
C3H10KN2O2S |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
potassium;propylsulfamoylazanide |
InChI |
InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |
InChI Key |
TTXMCJDLTPTPND-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)[NH-].[K+] |
Canonical SMILES |
CCCNS(=O)(=O)N.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


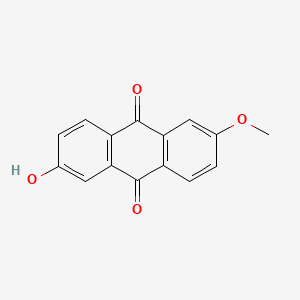

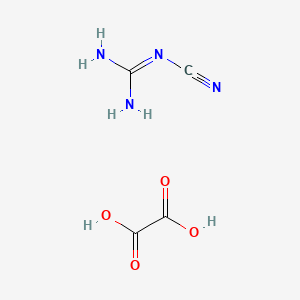


![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
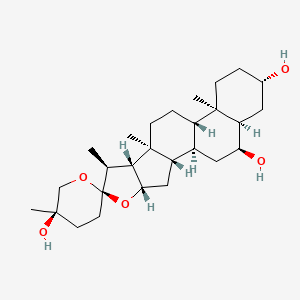


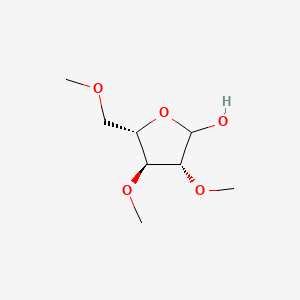
![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)
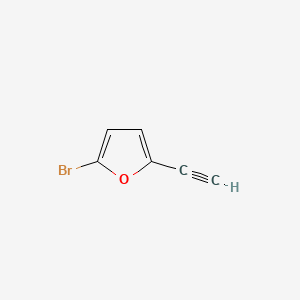
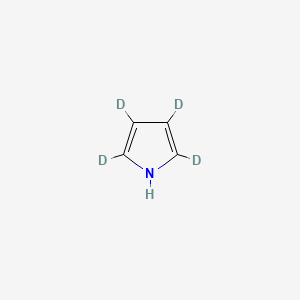
![N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide](/img/structure/B579795.png)
